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Compound Name: (R)-V-0219 hydrochloride

Cat. No.: B10854729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the

enantiomers of V-0219, a novel, orally active positive allosteric modulator (PAM) of the

glucagon-like peptide-1 receptor (GLP-1R).[1][2] V-0219 has demonstrated significant potential

in preclinical models for the treatment of "diabesity," a term referring to diabetes occurring in

the context of obesity.[3][4] As a chiral molecule, understanding the distinct pharmacokinetic

profiles of its (R)- and (S)-enantiomers is crucial for its development as a therapeutic agent.

Pharmacokinetic Data Summary
While detailed pharmacokinetic data for the individual (R)- and (S)-enantiomers of V-0219 are

not publicly available, studies on the racemic mixture (referred to as compound 9) provide

valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. In

vitro experiments revealed that both the (R)- and (S)-enantiomers exhibit comparable efficacy

in potentiating calcium fluxes in cells expressing the GLP-1R.[1][5] Based on this comparable

in vitro activity, the in vivo efficacy studies were primarily conducted using the (S)-enantiomer,

which demonstrated oral activity in animal models.[1][3][5]

The following table summarizes the in vivo pharmacokinetic data for racemic V-0219 in rats.[5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b10854729?utm_src=pdf-interest
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01842
https://www.medchemexpress.com/v-0219.html
https://www.galchimia.com/article-glp-1-pam/
https://docta.ucm.es/entities/publication/8c31166b-b7e0-4592-9d66-edc53d76f001
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01842
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014410/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01842
https://www.galchimia.com/article-glp-1-pam/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014410/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Intravenous (2 mg/kg) Oral (10 mg/kg)

Tmax (h) - 0.83

Cmax (ng/mL) - 1043

C0 (ng/mL) 1180 -

AUC0-t (ng·h/mL) 1795 4598

AUC0-inf (ng·h/mL) 1813 4661

t1/2 (h) 2.8 3.1

Oral Bioavailability (F%) \multicolumn{2}{c }{39}

Data represents mean ± SD (n=4).

Experimental Protocols
The pharmacokinetic profile of racemic V-0219 was determined in male Wistar rats.[5] The

following is a summary of the likely experimental methodology based on standard preclinical

pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Wistar rats were used for the study.[5]

Drug Administration:

Intravenous (IV): A single dose of 2 mg/kg of racemic V-0219 was administered

intravenously.[5]

Oral (PO): A single dose of 10 mg/kg of racemic V-0219 was administered orally.[5]

Blood Sampling:

Blood samples were collected at predetermined time points following drug administration.

Plasma was separated from the blood samples by centrifugation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9014410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014410/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Analysis:

The concentration of V-0219 in the plasma samples was quantified using a validated

analytical method, likely high-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS), which is a standard for such studies.

Pharmacokinetic Analysis:

Pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life (t1/2) were calculated

from the plasma concentration-time data using non-compartmental analysis.

Oral bioavailability was determined by comparing the AUC after oral administration to the

AUC after intravenous administration.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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